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Compound of Interest

Compound Name: Butylmalonic acid

Cat. No.: B1203428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for butylmalonic acid,

a key intermediate in pharmaceutical and chemical synthesis. The document outlines the

expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, crucial for the

structural elucidation and quality control of this compound. Detailed experimental protocols for

acquiring this data are also provided, alongside a logical workflow for spectral analysis.

Introduction
Butylmalonic acid (2-butylpropanedioic acid) is a dicarboxylic acid with the molecular formula

C₇H₁₂O₄. Its structure consists of a butyl group attached to a malonic acid backbone. Accurate

characterization of this compound is essential for its application in drug development and

organic synthesis, where purity and structural integrity are paramount. Spectroscopic

techniques provide a powerful toolkit for this characterization, offering detailed insights into the

molecular structure and functional groups present. This guide summarizes the key spectral

features of butylmalonic acid.

Spectral Data Summary
The following tables summarize the expected quantitative data from the analysis of

butylmalonic acid. It is important to note that while some experimental data is publicly

available, a complete, high-resolution dataset is not. Therefore, some of the presented data is

based on typical values for the functional groups present in the molecule.[1][2]
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule.

Proton Assignment
Chemical Shift (δ)

ppm (Predicted)
Multiplicity Integration

-COOH 10.0 - 13.0 Singlet (broad) 2H

-CH(COOH)₂ 3.5 - 3.7 Triplet 1H

-CH₂-CH(COOH)₂ 1.8 - 2.0 Multiplet 2H

-CH₂-CH₂-

CH(COOH)₂
1.2 - 1.4 Multiplet 2H

-CH₃ 0.8 - 1.0 Triplet 3H

Note: The chemical shift of the carboxylic acid protons can be highly variable and depends on

the solvent and concentration.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)

-COOH 170 - 185

-CH(COOH)₂ 50 - 60

-CH₂-CH(COOH)₂ 30 - 40

-CH₂-CH₂-CH(COOH)₂ 20 - 30

-CH₃ 10 - 15

Note: Carboxylic acid carbons typically appear in the downfield region of the spectrum.[4][5][6]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Vibrational Mode Frequency (cm⁻¹) (Typical) Intensity

O-H stretch (carboxylic acid

dimer)
2500 - 3300 Strong, Broad

C-H stretch (alkane) 2850 - 3000 Medium-Strong

C=O stretch (carboxylic acid

dimer)
1700 - 1725 Strong

C-O stretch 1210 - 1320 Medium

O-H bend 910 - 950 Medium

Note: The broadness of the O-H stretch is a characteristic feature of hydrogen-bonded

carboxylic acids.[7][8][9][10][11]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

data presented below is based on the electron ionization (EI) mass spectrum available from the

NIST WebBook.[7][12]

m/z Relative Intensity (Approx.) Proposed Fragment

160 Low [M]⁺ (Molecular Ion)

115 Moderate [M - COOH]⁺

104 High
[M - C₄H₈]⁺ (McLafferty

rearrangement)

87 Moderate [M - C₄H₉O]⁺

73 High [C₄H₉O]⁺

57 High [C₄H₉]⁺
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Note: The fragmentation of dicarboxylic acids can be complex, and the proposed fragments are

based on common fragmentation pathways.[13][14][15][16]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of butylmalonic acid.

Materials:

Butylmalonic acid sample

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

NMR tubes

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve 5-10 mg of butylmalonic acid in approximately 0.6-0.7 mL of

a suitable deuterated solvent in a clean, dry vial. Vortex the mixture to ensure complete

dissolution.

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube using a Pasteur

pipette.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Shimming: Perform automated or manual shimming to optimize the homogeneity of the

magnetic field.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to

the lower natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a

Fourier transform, phase correction, and baseline correction.

Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as an

internal standard. Integrate the peaks in the ¹H NMR spectrum and identify the chemical

shifts in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum of solid butylmalonic acid.

Materials:

Butylmalonic acid sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

Potassium bromide (KBr), spectroscopy grade (for pellet method)

Agate mortar and pestle (for pellet method)

Hydraulic press (for pellet method)

Procedure (ATR Method):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
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Sample Application: Place a small amount of the solid butylmalonic acid sample onto the

ATR crystal, ensuring good contact.

Apply Pressure: Use the pressure clamp to press the sample firmly against the crystal.

Spectrum Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000-400

cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality

spectrum.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the absorbance or transmittance spectrum.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue after the measurement.

Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of butylmalonic acid.

Materials:

Butylmalonic acid sample

Mass spectrometer with an EI source (often coupled with a Gas Chromatograph, GC-MS)

Volatile solvent (if using GC-MS for sample introduction)

Procedure (Direct Inlet or GC-MS):

Sample Introduction:

Direct Inlet: A small amount of the solid sample is placed in a capillary tube and introduced

directly into the ion source, where it is heated to vaporization.

GC-MS: A dilute solution of the sample in a volatile solvent is injected into the gas

chromatograph. The compound is separated on the GC column and then introduced into

the mass spectrometer's ion source.
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Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded.

Data Acquisition: The mass spectrum is generated by plotting the relative abundance of the

ions as a function of their m/z ratio.

Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for using the different spectral data to

confirm the structure of butylmalonic acid.

Spectroscopic Techniques Derived Information

Structural Confirmation

FTIR Spectroscopy Functional Groups
(-COOH, C-H)

NMR Spectroscopy Connectivity & Environment
(¹H-¹H, ¹³C skeleton)

Mass Spectrometry
Molecular Weight &

Fragmentation Pattern

Butylmalonic Acid Structure

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of butylmalonic acid using multimodal spectral

data.
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Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive

characterization of butylmalonic acid. ¹H and ¹³C NMR confirm the carbon-hydrogen

framework, IR spectroscopy identifies the key carboxylic acid functional groups, and mass

spectrometry verifies the molecular weight and provides insights into the molecule's

fragmentation. This technical guide serves as a valuable resource for researchers and

scientists, enabling them to effectively utilize these spectroscopic techniques for the analysis

and quality control of butylmalonic acid in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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